Saframycin-Yd2 - 98205-61-9

Saframycin-Yd2

Catalog Number: EVT-1537111
CAS Number: 98205-61-9
Molecular Formula: C28H31N5O7
Molecular Weight: 549.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Saframycin-Yd2 is a natural product found in Streptomyces lavendulae with data available.
Source and Classification

Saframycin-Yd2 is classified under the broader category of saframycins, which are known for their antitumor properties. The production of this compound is facilitated through biosynthetic pathways involving Streptomyces lavendulae, which can be manipulated to create various saframycin derivatives by altering the side chains through feeding experiments with amino acid analogs .

Synthesis Analysis

Methods and Technical Details

The synthesis of Saframycin-Yd2 primarily involves biosynthetic techniques. Researchers have employed directed biosynthesis methods where Streptomyces lavendulae is supplemented with specific amino acids to yield derivatives like Saframycin-Yd2. For instance, feeding experiments with carbon-13 labeled dipeptides have demonstrated that amino acids are likely incorporated into the side chain as dipeptide units, leading to the formation of new saframycin variants .

  1. Quinone Ring Formation: Two tyrosine molecules condense to form the basic structure.
  2. Side Chain Modification: Introduction of 2-amino-n-butyric acid through enzymatic reactions or feeding strategies.
Molecular Structure Analysis

Structure and Data

The molecular structure of Saframycin-Yd2 features a quinone core with a modified side chain. The structural formula can be represented as follows:

  • Quinone Core: Characterized by a bicyclic structure containing two fused rings.
  • Side Chain: Contains 2-amino-n-butyric acid instead of pyruvic acid.

The molecular formula for Saframycin-Yd2 is C₁₃H₁₅N₃O₄, with a molecular weight of approximately 275.28 g/mol. This configuration contributes to its biological activity and interaction with cellular targets.

Chemical Reactions Analysis

Reactions and Technical Details

Saframycin-Yd2 undergoes several key chemical reactions that contribute to its functionality:

  • Enzymatic Deamination: Saframycin Y3 can be converted into Saframycin A through enzymatic deamination, illustrating the dynamic nature of saframycin derivatives.
  • Binding Interactions: The compound exhibits binding affinity to DNA, which is crucial for its mechanism of action as an antitumor agent. This interaction typically involves intercalation between DNA bases, leading to strand scission .
Mechanism of Action

Process and Data

The mechanism by which Saframycin-Yd2 exerts its antitumor effects involves:

  1. DNA Interaction: The compound intercalates into DNA strands, disrupting normal cellular processes.
  2. Strand Scission: This intercalation leads to single-strand breaks in DNA, ultimately triggering apoptosis in cancer cells.

Research indicates that saframycin derivatives like Saframycin-Yd2 can effectively inhibit tumor growth by targeting the genetic material within cancer cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Saframycin-Yd2 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a yellowish powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding its behavior in biological systems and potential applications in therapeutics.

Applications

Scientific Uses

Saframycin-Yd2 has significant implications in scientific research and medicine:

  • Antitumor Research: Its primary application lies in cancer treatment research due to its potent antitumor properties.
  • Biosynthetic Studies: The compound serves as a model for studying biosynthetic pathways in Streptomyces species, aiding in the development of new antibiotics .
  • Drug Development: Ongoing research aims to optimize saframycin derivatives for enhanced efficacy and reduced toxicity in clinical settings.
Introduction to Saframycin-Yd2

Discovery and Isolation of Saframycin-Yd2

The discovery of Saframycin-Yd2 resulted from innovative directed biosynthesis experiments conducted with resting cells of Streptomyces lavendulae No. 314 in 1985-1986. Researchers employed precursor-directed biosynthesis by supplementing the culture medium with alternative amino acid substrates, strategically manipulating the biosynthetic pathway to yield novel analogs. Specifically, Saframycin-Yd2 was produced when glycine was introduced as a precursor, leading to the incorporation of this amino acid into the saframycin skeleton in place of alanine. This approach capitalized on the inherent biosynthetic flexibility of the saframycin assembly machinery [2].

The isolation process involved sophisticated chromatographic techniques to separate the new analog from complex culture extracts. Researchers first extracted fermented cultures with organic solvents followed by multi-step purification using adsorption chromatography and gel filtration. Final purification achieved homogeneity through high-performance liquid chromatography (HPLC), yielding pure Saframycin-Yd2 for structural characterization. Identification relied on comparative analysis against established saframycins, employing spectroscopic techniques including UV, IR, and both ¹H and ¹³C NMR spectroscopy. These analyses confirmed its identity as 26-demethylsaframycin Y3, distinct from previously characterized family members [1] [4].

Table 1: Isolation and Characterization of Key Saframycins

CompoundProducing StrainPrecursor UsedKey Structural FeatureReference
Saframycin-Yd2S. lavendulae No. 314Glycine26-demethylsaframycin Y3[1][2]
Saframycin Y3S. lavendulae No. 314Alanine25-deoxy-25-aminosaframycin A[1]
Saframycin AS. lavendulae No. 314Endogenous precursorsParent compound with pyruvic acid-derived side chain[2]
Saframycin Yd-1S. lavendulae No. 3142-Amino-n-butyric acid26-homosaframycin Y3[1][2]

Taxonomic Classification of Producing Organisms

Saframycin-Yd2 is exclusively biosynthesized by the actinobacterial strain Streptomyces lavendulae No. 314. This strain belongs to the genus Streptomyces, a group of Gram-positive bacteria renowned for their unparalleled capacity to produce structurally diverse secondary metabolites with biological activities. Taxonomically classified within the phylum Actinomycetota, family Streptomycetaceae, S. lavendulae exhibits characteristic filamentous growth and a complex life cycle involving sporulation. The species name lavendulae reflects the typical lavender-colored pigment produced by many strains during sporulation, although pigment production can vary with culture conditions [2] [6].

Strain No. 314 possesses a particularly specialized metabolic machinery for producing saframycin-type alkaloids. The genetic blueprint encoding the saframycin biosynthetic pathway resides within a gene cluster spanning several kilobases in the bacterium's genome. This cluster contains genes encoding nonribosomal peptide synthetase-like enzymes, oxidoreductases, and methyltransferases that collaboratively assemble and modify the saframycin scaffold. The strain's ability to incorporate alternative amino acid precursors into the saframycin backbone demonstrates remarkable enzymatic promiscuity, particularly within the tailoring enzymes responsible for side-chain incorporation and modification. This biosynthetic flexibility made S. lavendulae No. 314 an ideal candidate for precursor-directed biosynthesis experiments that yielded Saframycin-Yd2 and several related analogs [1] [2].

Structural Classification Within the Saframycin Family

Saframycin-Yd2 belongs to the saframycin subgroup of tetrahydroisoquinoline antibiotics characterized by a pentacyclic quinone-containing core. Its specific structural identity is defined as 26-demethylsaframycin Y3, indicating its close relationship to Saframycin Y3 but lacking the methyl group at position 26. The molecule exhibits the signature saframycin framework composed of two tetrahydroisoquinoline units bridged by a central pyrazine ring, forming a rigid pentacyclic system. The core scaffold features two quinone moieties essential for biological activity through redox cycling and DNA interaction [1] [4].

Table 2: Structural Comparison of Saframycin-Yd2 with Key Congeners

Structural FeatureSaframycin-Yd2Saframycin ASaframycin Y3
Core StructurePentacyclic quinonePentacyclic quinonePentacyclic quinone
C-25 SubstituentAmino groupHydroxyl groupAmino group
C-26 SubstituentH (demethyl)MethylMethyl
Side ChainGlycine-derived carboxamidePyruvic acid-derived enamideAlanine-derived carboxamide
Molecular FormulaC₂₈H₃₁N₅O₇C₂₉H₃₃N₅O₇C₂₉H₃₃N₅O₇
Molecular Weight549.58 g/mol563.61 g/mol563.61 g/mol

The defining structural alteration in Saframycin-Yd2 is the glycine-derived carboxamide side chain at position C-21, replacing the pyruvic acid-derived enamide chain found in Saframycin A. This modification results from the incorporation of glycine during biosynthesis instead of the natural alanine precursor. Additionally, Saframycin-Yd2 features an amino group at C-25 instead of the hydroxyl group present in Saframycin A. These modifications significantly influence the molecule's polarity, conformational stability, and DNA-binding properties compared to other family members. Spectroscopic characterization confirmed the structure through comprehensive NMR analysis, identifying key proton and carbon resonances distinctive to the demethylated side chain and glycine substitution [1] [4] [7].

The absolute configuration of Saframycin-Yd2 follows the stereochemical pattern established for other saframycins, with defined chiral centers at positions 1, 3, 6, 14a, and 15 in the pentacyclic core. These centers adopt the characteristic 6S, 14aR, 15R configuration conserved across the saframycin family, crucial for maintaining the three-dimensional architecture necessary for biological activity. The molecule's stereochemistry was confirmed through comparative circular dichroism spectroscopy and biosynthetic consistency with related analogs [1] [7].

Table 3: Saframycin-Yd2 Structural Data

PropertySpecification
Systematic Name(6S,14aR,15R)-9-[(2-Aminoacetamido)methyl]-7-cyano-2,11-dimethoxy-3,12,16-trimethyl-1,4,5,6,7,9,10,13,14,14a,15,16-dodecahydro-1H,8H-6,15-imino-4,10,13-benzatrioxaazacyclotetradecine-1,8(2H)-dione
Molecular FormulaC₂₈H₃₁N₅O₇
Molecular Weight549.58 g/mol
SMILES NotationN1([C@@H]2[C@H]4N(C([C@H]1CC3=C2C(=O)C(=C(C3=O)C)OC)C#N)C@HCNC(=O)CN)C
InChI KeyDULAUWVTCHNVOZ-FSCDNRMKSA-N
Core ScaffoldPentacyclic tetrahydroisoquinoline-quinone
Key Functional GroupsQuinone (2), enone (1), nitrile (1), carboxamide (1), tertiary amine (1), methoxy (2)

Figure: Core Structure of Saframycin-Yd2 Highlighting Key Modifications

Quinone Rings: Positions A and BCentral Pyrazine: Position CGlycine-derived side chain: R = -CH₂-NH-CO-CH₂-NH₂ (Position 21)Demethylation: R' = H (Position 26) instead of CH₃ in other analogsAmino Group: R'' = NH₂ (Position 25)

Properties

CAS Number

98205-61-9

Product Name

Saframycin-Yd2

IUPAC Name

2-amino-N-[[(1S,2S,10R,13R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]acetamide

Molecular Formula

C28H31N5O7

Molecular Weight

549.6 g/mol

InChI

InChI=1S/C28H31N5O7/c1-11-23(35)13-7-16-22-21-14(24(36)12(2)28(40-5)26(21)38)6-15(32(22)3)17(8-29)33(16)18(10-31-19(34)9-30)20(13)25(37)27(11)39-4/h15-18,22H,6-7,9-10,30H2,1-5H3,(H,31,34)/t15-,16+,17?,18+,22-/m1/s1

InChI Key

DULAUWVTCHNVOZ-FSCDNRMKSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)CN)C#N)C(=O)C(=C(C5=O)OC)C)OC

Synonyms

saframycin Yd-2
saframycin-Yd2

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)CN)C#N)C(=O)C(=C(C5=O)OC)C)OC

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@@H]4C5=C(C[C@@H](N4C)C(N3[C@H]2CNC(=O)CN)C#N)C(=O)C(=C(C5=O)OC)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.